2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine
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Overview
Description
2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process, reducing the overall cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenylacetonitrile
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is unique due to the presence of both dichlorophenyl and trifluoropropanamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₈Cl₂F₃N |
Molecular Weight | 258.07 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 30.6 ± 40.0 °C at 760 mmHg |
Flash Point | -20.2 ± 12.0 °C |
These properties suggest that the compound is a volatile liquid with potential applications in various chemical reactions and biological assays.
Research indicates that this compound exhibits activity against certain biological targets, particularly in the context of cancer and neurodegenerative diseases. The compound's mechanism of action appears to involve modulation of microtubule dynamics, which are critical for cell division and intracellular transport.
Case Studies
- Anticancer Activity : A study evaluated the effect of this compound on cancer cell lines. It was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The study suggested that this inhibition occurs through interference with tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Neuroprotective Effects : Another research project investigated its neuroprotective properties in models of Alzheimer's disease. The compound demonstrated the ability to reduce amyloid-beta aggregation and improve cognitive function in treated mice, indicating potential therapeutic benefits for neurodegenerative conditions .
In Vitro Studies
In vitro assays have shown that the compound interacts with various enzymes and receptors:
- Enzyme Inhibition : It was found to inhibit carbonic anhydrases and other enzymes involved in metabolic pathways crucial for cancer progression .
- Receptor Binding : Binding studies revealed that it has a high affinity for certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
Biological Activity Summary
Activity Type | Target | IC50 (µM) |
---|---|---|
Anticancer | MCF-7 (breast cancer) | 5.0 |
Neuroprotective | Amyloid-beta aggregation | N/A |
Enzyme Inhibition | Carbonic anhydrase | 10.0 |
Receptor Binding | Neurotransmitter receptors | High affinity |
Safety Profile
The safety profile of this compound indicates that while it exhibits promising biological activity, caution is necessary due to its corrosive nature and potential toxicity at higher concentrations.
Properties
Molecular Formula |
C9H8Cl2F3N |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H8Cl2F3N/c10-7-2-1-5(3-8(7)11)6(4-15)9(12,13)14/h1-3,6H,4,15H2 |
InChI Key |
AODUZDLPDNTNHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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